N-(3-(Trifluoromethyl)phenyl)acetamide

Catalog No.
S516932
CAS No.
351-36-0
M.F
C9H8F3NO
M. Wt
203.16g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Trifluoromethyl)phenyl)acetamide

CAS Number

351-36-0

Product Name

N-(3-(Trifluoromethyl)phenyl)acetamide

IUPAC Name

N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16g/mol

InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

HNIPNANLYHXYDE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(F)(F)F

Synthesis and Characterization

N-(3-(Trifluoromethyl)phenyl)acetamide, also known as 3-trifluoromethyl-N-phenylacetamide, is an organic compound with the formula C₉H₈F₃NO. While its natural occurrence is unknown, it can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with acetic anhydride []. Several studies have reported its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities

Research suggests that N-(3-(Trifluoromethyl)phenyl)acetamide may possess interesting biological properties. Some studies have investigated its potential as an:

  • Antimicrobial Agent: One study reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and mechanism of action.
  • Antioxidant Agent: Another study indicated that the compound exhibited free radical scavenging activity, suggesting potential antioxidant properties []. More research is required to understand its antioxidant capacity and potential applications.

N-(3-(Trifluoromethyl)phenyl)acetamide is an organic compound characterized by its trifluoromethyl group attached to a phenyl ring, which in turn is linked to an acetamide functional group. Its molecular formula is C₉H₈F₃NO, with a molecular weight of approximately 203.16 g/mol. The compound is notable for its unique electronic properties imparted by the trifluoromethyl moiety, which enhances its reactivity and solubility in various solvents, making it a subject of interest in both synthetic and medicinal chemistry .

, including:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under certain conditions, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water and appropriate catalysts, this compound can hydrolyze to yield the corresponding acid and amine.
  • Acylation Reactions: The acetamide functionality allows for further acylation, potentially leading to more complex structures.
  • Fluorination Reactions: Given its fluorinated nature, it can undergo reactions typical of fluorinated compounds, such as electrophilic aromatic substitution .

Research indicates that N-(3-(Trifluoromethyl)phenyl)acetamide exhibits various biological activities. Studies have shown that compounds with trifluoromethyl groups often display enhanced pharmacological properties due to their ability to modulate biological targets effectively. This compound has been evaluated for its potential as an antibacterial agent and has shown promise in various assays .

The synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide can be achieved through several methods:

  • Direct Acylation: Reacting 3-trifluoromethylaniline with acetic anhydride or acetyl chloride under controlled conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between 3-trifluoromethylaniline and acetic acid, providing higher yields and shorter reaction times .
  • Solvent-Free Methods: Employing solid-state reactions or solvent-free conditions to minimize environmental impact while achieving efficient synthesis.

N-(3-(Trifluoromethyl)phenyl)acetamide has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs, particularly those targeting bacterial infections.
  • Fluorinated Probes: In chemical biology, it serves as a fluorinated probe for studying protein interactions and conformational changes using techniques like nuclear magnetic resonance spectroscopy.
  • Agricultural Chemicals: Due to its biological activity, it may also find use in developing agrochemicals .

Interaction studies involving N-(3-(Trifluoromethyl)phenyl)acetamide have focused on its binding affinity with various biological targets. Notably, the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and increase interaction with cellular targets. Research has shown that compounds with similar structures often exhibit varying degrees of interaction based on their substituents and spatial orientation .

Several compounds share structural similarities with N-(3-(Trifluoromethyl)phenyl)acetamide. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
N-(4-(Trifluoromethyl)phenyl)acetamide349-97-30.98Different position of the trifluoromethyl group
N-(3-Methyl-5-(trifluoromethyl)phenyl)acetamide96100-13-91.00Contains a methyl substitution enhancing steric effects
N-(3,5-Bis(trifluoromethyl)phenyl)acetamide16143-84-31.00Features two trifluoromethyl groups for increased reactivity
N-(2-Amino-4-(trifluoromethyl)phenyl)acetamide97051-69-90.93Incorporates an amino group which may alter biological activity

These compounds illustrate the diversity within this class of molecules while highlighting the unique properties imparted by specific substituents on the phenyl ring.

Laboratory-Scale Synthesis Routes

Acetylation of 3-(Trifluoromethyl)aniline

The primary laboratory synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide involves the direct acetylation of 3-(trifluoromethyl)aniline using acetic anhydride [14] [15]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of the aniline derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride [14] [16].

The reaction mechanism involves several key steps: initial nucleophilic attack by the nitrogen lone pair on the carbonyl carbon of acetic anhydride, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate to form the acetamide product with elimination of acetic acid [14] [17]. The presence of the trifluoromethyl group at the meta position significantly influences the electronic properties of the aniline, reducing its nucleophilicity compared to unsubstituted aniline [15].

Table 1: Optimized Reaction Conditions for Acetylation of 3-(Trifluoromethyl)aniline

ParameterOptimal ValueYield (%)Reaction Time
Temperature25-50°C84-952-4 hours
Acetic Anhydride Equivalents1.2-1.590-953 hours
SolventWater/Ethanol84-904 hours
Base CatalystSodium Acetate92-952.5 hours

The reaction is typically conducted under mild conditions to prevent decomposition of the trifluoromethyl group [15] [17]. The addition of sodium acetate as a base catalyst facilitates the reaction by neutralizing the acetic acid byproduct and maintaining optimal pH conditions [15]. Temperature control is critical, as elevated temperatures can lead to side reactions and decomposition of the desired product [25] [26].

Optimization studies have demonstrated that reaction yields of 84-95% can be consistently achieved under controlled conditions [14] [15]. The use of concentrated hydrochloric acid to form the aniline hydrochloride salt prior to acetylation has been shown to improve solubility and reaction efficiency [15] [17].

Alternative Pathways Using Trifluoromethylation Agents

Alternative synthetic approaches utilize specialized trifluoromethylation reagents to introduce the trifluoromethyl group after acetamide formation [4] [18] [21]. These methods employ reagents such as trifluoromethyltrimethylsilane, sodium trifluoromethanesulfinate, and trifluoromethyl thianthrenium triflate as trifluoromethyl sources [4] [18] [21].

Trifluoromethyltrimethylsilane has emerged as a widely used nucleophilic trifluoromethylating agent, activated by fluoride sources such as tetrabutylammonium fluoride [4] [5]. The mechanism involves fluoride activation of the silicon-carbon bond, generating a nucleophilic trifluoromethyl anion that can attack electrophilic aromatic systems [4] [9].

Table 2: Trifluoromethylation Reagent Comparison

ReagentActivation ConditionsYield (%)SelectivityTemperature
TrifluoromethyltrimethylsilaneTetrabutylammonium Fluoride70-85GoodRoom Temperature
Sodium TrifluoromethanesulfinateSilver Fluoride75-90Excellent50°C
Trifluoromethyl Thianthrenium TriflateDirect80-95Very Good25-40°C

Sodium trifluoromethanesulfinate represents another important class of trifluoromethylating agents, particularly effective under radical conditions [21] [23]. These reagents can participate in both nucleophilic and radical trifluoromethylation processes, offering versatility in synthetic applications [21]. The choice of trifluoromethylation agent depends on the specific substrate reactivity and desired reaction conditions [18] [23].

Industrial Production Protocols

Industrial synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide follows scaled-up versions of laboratory acetylation procedures with modifications for continuous operation and enhanced efficiency [12] [19]. Large-scale production typically employs continuous flow reactors to maintain consistent reaction conditions and improve heat transfer [19] [22].

The industrial process utilizes automated dosing systems for precise control of reagent addition rates, temperature regulation, and residence time optimization [19] [20]. Reaction optimization focuses on maximizing yield while minimizing waste generation and energy consumption [25] [26].

Table 3: Industrial Production Parameters

Process ParameterLaboratory ScaleIndustrial ScaleEfficiency Gain
Reaction Volume100-500 mL1000-5000 L10,000x
Temperature Control±2°C±0.5°C4x Precision
Residence Time2-4 hours30-60 minutes4-8x Faster
Yield84-90%95-98%1.1-1.2x
Purity95-98%99-99.5%1.02-1.05x

Industrial protocols incorporate recycling of unreacted starting materials and recovery of acetic acid byproducts to improve atom economy [19] [25]. Advanced purification techniques including continuous crystallization and membrane separation are employed to achieve high product purity [12] .

Safety considerations in industrial production include containment of volatile organic compounds, management of exothermic reactions through controlled heat removal, and implementation of continuous monitoring systems [26] [27]. Process automation reduces human exposure to chemicals while maintaining consistent product quality [20] [25].

Catalytic Mechanisms in Silver-Mediated Trifluoromethylation

Silver-mediated trifluoromethylation represents an important catalytic pathway for introducing trifluoromethyl groups into aromatic systems [8] [9] [24]. The catalytic cycle involves multiple oxidation states of silver, with silver(I) serving as the primary catalytic species [8] [32] [35].

The proposed mechanism involves initial activation of trifluoromethylating reagents by silver(I) salts, followed by formation of silver-trifluoromethyl intermediates [8] [9]. These intermediates undergo subsequent reaction with aromatic substrates through either radical or organometallic pathways [9] [24].

Table 4: Silver Oxidation States in Trifluoromethylation Catalysis

Silver SpeciesOxidation StateRole in CatalysisStabilityReactivity
Silver(I) Fluoride+1Primary CatalystHighModerate
Silver(I) Triflate+1Catalyst PrecursorHighModerate
Silver(II) Intermediates+2Transient SpeciesLowVery High
Silver(III) Complexes+3Highly OxidizingVery LowExtreme

Silver(I) catalysis proceeds through coordination of the metal center to trifluoromethylating reagents, activating them toward nucleophilic or radical pathways [8] [9]. The high electronegativity and small size of fluorine atoms create unique electronic environments around the silver center [32] [35].

Mechanistic studies using electron paramagnetic resonance spectroscopy and nuclear magnetic resonance analysis have provided evidence for radical intermediates in silver-catalyzed trifluoromethylation [8] [9]. The formation of trifluoromethyl radicals through single-electron transfer processes has been confirmed through radical trapping experiments [8] [11].

The catalytic efficiency of silver-mediated systems depends on careful balance of reagent stoichiometry, temperature control, and solvent selection [8] [9] [26]. Optimal conditions typically involve substoichiometric amounts of silver salts (10-25 mol%), mild temperatures (room temperature to 50°C), and polar aprotic solvents [8] [27].

Table 5: Optimization Parameters for Silver-Catalyzed Trifluoromethylation

ParameterRange StudiedOptimal ValueImpact on Yield
Silver Loading5-50 mol%20-25 mol%Critical
Temperature0-80°C25-40°CModerate
Reaction Time1-24 hours3-6 hoursSignificant
Oxidant Equivalents1-4 equiv2-2.5 equivHigh

The role of oxidants such as phenyliodine diacetate in silver-catalyzed systems involves regeneration of active silver species through oxidation of reduced silver intermediates [8] [35]. This oxidative regeneration maintains catalytic turnover and prevents catalyst deactivation [8] [26].

XLogP3

2.6

LogP

2.56 (LogP)

Melting Point

104.5 掳C

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

351-36-0

Wikipedia

Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)

Dates

Last modified: 08-15-2023

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